molecular formula C8H6BrNS B2443155 3-Bromo-2-methylthieno[2,3-b]pyridine CAS No. 912332-24-2

3-Bromo-2-methylthieno[2,3-b]pyridine

Cat. No.: B2443155
CAS No.: 912332-24-2
M. Wt: 228.11
InChI Key: VIPRDICSJRCMOI-UHFFFAOYSA-N
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Description

3-Bromo-2-methylthieno[2,3-b]pyridine ( 912332-24-2) is a high-value brominated heteroaromatic compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C8H6BrNS and a molecular weight of 228.11 g/mol, this building block features a thieno[2,3-b]pyridine scaffold, a privileged structure in the design of biologically active molecules . The reactive bromine atom at the 3-position allows for further functionalization via cross-coupling reactions, making it an ideal precursor for constructing more complex molecular architectures. This compound is primarily utilized as a key starting material in the synthesis of novel thieno[2,3-b]pyridine-based derivatives clubbed with various heterocyclic systems, such as thiazole rings . Research indicates that such synthesized analogs have demonstrated potent and broad-spectrum antimicrobial activity against both Gram-positive bacteria like S. aureus and Gram-negative bacteria like E. coli , as well as antifungal activity against C. albicans . Furthermore, the thieno[2,3-b]pyridine core is a recognized pharmacophore in oncology research. Novel compounds based on this scaffold have shown significant anticancer activity , including specific potency against aggressive triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) by inducing apoptosis and impacting cancer stem cell (CSC) populations and their glycosphingolipid expression . The bromomethyl-substituted structure provides handles for molecular docking studies, supporting its use in the development of inhibitors targeting enzymes like E. coli DNA gyrase B . FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-bromo-2-methylthieno[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPRDICSJRCMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912332-24-2
Record name 3-bromo-2-methylthieno[2,3-b]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylthieno[2,3-b]pyridine typically involves the bromination of 2-methylthieno[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

Major Products Formed:

    Substitution: Formation of 2-methylthieno[2,3-b]pyridine derivatives with various functional groups.

    Oxidation: Formation of this compound sulfoxides or sulfones.

    Reduction: Formation of 2-methylthieno[2,3-b]pyridine.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that thieno[2,3-b]pyridine derivatives, including 3-Bromo-2-methylthieno[2,3-b]pyridine, exhibit promising anticancer properties. These compounds act as modulators of multidrug resistance in cancer cells, enhancing the efficacy of chemotherapy agents. For instance, studies have shown that they can inhibit adenosine triphosphate binding cassette transporters, which are often responsible for drug efflux in resistant cancer cells .

1.2 Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows activity against phosphatidylinositide 3-kinases (PI3K), which are crucial in cancer cell survival and proliferation pathways. By inhibiting these enzymes, this compound may contribute to the development of new cancer therapies targeting PI3K pathways .

Biological Research

2.1 Interaction with Biological Targets
Studies have focused on the interactions of this compound with various receptors and enzymes. Its bromine atom and thieno[2,3-b]pyridine core enhance its binding affinity to biological targets, making it a valuable tool for understanding cellular mechanisms and potential therapeutic targets .

2.2 Neurological Applications
The compound has also been explored for its effects on metabotropic glutamate receptors. These receptors play a significant role in neurological disorders, and thieno[2,3-b]pyridines have shown potential as modulators for treating conditions such as anxiety and depression by influencing glutamate signaling pathways .

Material Science

3.1 Organic Electronics
In material science, derivatives of thieno[2,3-b]pyridine have been studied for their applications in organic electronics due to their electronic properties. The unique structure allows for effective charge transport in organic semiconductors, making them candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Case Studies

Study Focus Area Findings
Study on Anticancer PropertiesCancer TherapyDemonstrated modulation of drug resistance in cancer cells using this compound derivatives .
Enzyme Inhibition ResearchPI3K InhibitionIdentified significant inhibition of PI3K activity leading to reduced cancer cell proliferation .
Neurological Effects StudyMetabotropic Glutamate ReceptorsShowed potential for treating anxiety disorders by modulating glutamate signaling pathways .

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylthieno[2,3-b]pyridine is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, thereby modulating various biological pathways. For instance, it can inhibit kinase enzymes by binding to the ATP-binding site, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

    2-Methylthieno[2,3-b]pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Chloro-2-methylthieno[2,3-b]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and physical properties.

    3-Bromo-2-ethylthieno[2,3-b]pyridine: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic characteristics.

Uniqueness: 3-Bromo-2-methylthieno[2,3-b]pyridine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern allows for targeted modifications and applications in various fields.

Biological Activity

3-Bromo-2-methylthieno[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the diverse biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_6BrN, with a molecular weight of approximately 202.04 g/mol. Its structure features a thieno[2,3-b]pyridine core with a bromine atom and a methyl group, which are critical for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Tyrosine Kinases : Compounds in the thieno[2,3-b]pyridine class have been identified as inhibitors of tyrosine kinases, which are crucial for cell signaling pathways related to growth and proliferation.
  • Antiproliferative Effects : Studies have demonstrated that modifications at the bromine and methyl positions can significantly influence the compound's interaction with proteins and enzymes. For instance, derivatives with methyl groups at specific positions showed enhanced antiproliferative activity against cancer cells .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Selectivity
4iHeLa0.75Yes
4nMCF-70.90Yes
4mHL-60>20No

The mechanism by which this compound exerts its effects involves:

  • Cell Cycle Disruption : It has been observed that this compound causes a significant accumulation of cells in the G2/M phase of the cell cycle, indicating its role as a tubulin inhibitor. This effect was confirmed through flow cytometry analysis .
  • Inhibition of Tubulin Polymerization : The compound's structural features allow it to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells .

Other Biological Activities

Beyond its anticancer properties, this compound has shown potential in other areas:

  • Antimicrobial Activity : Similar compounds within the thieno[2,3-b]pyridine family have exhibited antimicrobial properties against various pathogens, including bacteria and fungi.
  • Antiparasitic Effects : Some derivatives have demonstrated activity against Plasmodium falciparum, indicating potential use in treating malaria .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thieno[2,3-b]pyridine derivatives:

  • In Vivo Studies : One study reported that derivative 4i significantly inhibited tumor growth in a murine model of hepatocellular carcinoma without inducing cell death in normal lymphocytes, suggesting selective toxicity towards cancer cells .
  • Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into the binding affinities of these compounds with various biological targets. These studies indicate that structural modifications can enhance selectivity and potency against specific enzymes or receptors involved in disease processes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under transition-metal catalysis or classical SNAr conditions. Key examples include:

Reaction TypeConditionsProductYieldSource
Suzuki–Miyaura CouplingPd(dppf)Cl₂, K₂CO₃, DME/H₂O, 100°C3-Aryl-2-methylthieno[2,3-b]pyridines35–84%
AminationCuBr₂, t-BuONO, DMF3-Amino-2-methylthieno[2,3-b]pyridines60–90%
CyanationCuCN, DMF, reflux3-Cyano-2-methylthieno[2,3-b]pyridine70%

Mechanistically, palladium-catalyzed cross-coupling proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation with boronic acids and reductive elimination . SNAr reactions are facilitated by the electron-withdrawing pyridine ring, which activates the bromine for displacement by soft nucleophiles (e.g., amines) .

Electrophilic Substitution Reactions

The methyl group at position 2 directs electrophiles to the activated positions of the thienopyridine system:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the pyridine ring at position 6 .

  • Halogenation : Br₂/FeBr₃ introduces bromine at position 5 of the thiophene ring due to steric and electronic effects .

Regioselectivity Trends :

PositionReactivity (Electrophilic)Directing Groups
5HighMethyl (ortho/para)
6ModeratePyridine N (meta)

Oxidation and Reduction

  • Oxidation : Treatment with NaOCl/H₂O oxidizes the thiophene ring to a sulfone, altering electronic properties for further functionalization .

  • Reduction : H₂/Pd-C reduces the pyridine ring to a piperidine derivative, though this is less common due to competing debromination .

Ring Functionalization via Directed Metalation

The methyl group enables directed ortho-metalation (DoM) using LDA or n-BuLi, enabling introduction of substituents at position 4:

SubstrateBaseElectrophileProductYield
3-Bromo-2-methylthieno[...]LDA, THF, -78°CI₂3-Bromo-4-iodo-2-methylthieno[...]85%

This strategy is critical for synthesizing polysubstituted derivatives for medicinal chemistry .

Comparative Reactivity with Analogues

CompoundKey Reaction Differences
3-Bromo-2-phenylthieno[2,3-b]pyridineFaster Suzuki coupling due to increased electron density
3-Chloro-2-methylthieno[2,3-b]pyridineLower reactivity in SNAr (weaker C–Cl bond polarization)

Q & A

Advanced Research Question

  • pH Stability : Conduct accelerated degradation studies (25–40°C) in buffers (pH 1–10). LC-MS identifies degradation products (e.g., hydrolysis to thiols or debromination).
  • Light Sensitivity : Store in amber vials under argon; monitor UV-vis spectra for absorbance shifts (>300 nm) indicating photodegradation .
  • Long-Term Storage : Lyophilization with cryoprotectants (trehalose) preserves integrity at −80°C for >12 months .

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